N-(2-ethylphenyl)-2,6-difluorobenzamide
Description
N-(2-ethylphenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorinated benzoyl core linked via an amide bond to a 2-ethylphenyl group. While direct studies on this compound are absent in the provided literature, its structural analogs are extensively documented for diverse biological activities, including antifungal, antibacterial, insecticidal, and kinase-modulating properties . The 2,6-difluoro substitution on the benzamide scaffold is a common pharmacophore, enhancing molecular interactions with biological targets such as fungal enzymes, bacterial FtsZ proteins, and kinase domains .
Properties
Molecular Formula |
C15H13F2NO |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO/c1-2-10-6-3-4-9-13(10)18-15(19)14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
PKZGELMZJGWDKJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance stability and hydrogen-bonding capacity, critical for target engagement .
- Heterocyclic Substituents (e.g., thiazole, pyrimidine): Improve bioavailability and selectivity for enzymes or kinases .
- Alkyl/Aryl Chains : Influence logP values and membrane permeability; the ethyl group in the target compound may balance hydrophobicity better than bulkier groups .
Antifungal and Antibacterial Activities
Derivatives with pyrimidinylthio or chlorophenyl groups (e.g., compounds 4c , 4i in and ) exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 1–8 µg/mL . In contrast, Diflubenzuron () lacks direct antifungal action but acts as a larvicide by disrupting chitin synthesis . The target compound’s 2-ethylphenyl group may reduce antifungal potency compared to electron-deficient pyrimidine analogs but could improve mammalian cell compatibility.
Kinase and Angiogenesis Modulation
Thiazole-containing derivatives (e.g., compound 5 in ) activate c-Abl kinase at low micromolar concentrations (IC50 ~0.5–2 µM), critical for cancer therapy . Similarly, benzocycloheptathiazole analogs (e.g., compound 43 in ) inhibit angiogenesis in HUVEC cells (IC50 = 1.5 µM), with fluoro substituents enhancing selectivity .
Antimicrobial Resistance Reversal
2,6-Difluorobenzamides with hydrophobic side chains (e.g., branched alkyl groups) disrupt bacterial FtsZ polymerization, reversing methicillin resistance in Staphylococcus aureus (MRSA) at 4–16 µg/mL . The target compound’s ethyl group may similarly interact with FtsZ’s hydrophobic cleft, though empirical validation is required.
Physicochemical Data
Notes:
- Alkyne-containing analogs () enable modular derivatization but may suffer from stability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
